1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Description
1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Synthesis and Biochemical Applications
- Enzyme Inhibition and Anticancer Investigations : A study explored the synthesis of seventeen urea derivatives, including "1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea" and its related compounds. These derivatives were evaluated for their inhibitory activities against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Moreover, their effects on a prostate cancer cell line were observed, with one of the new compounds showing in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014) Synthesis, enzyme inhibition and anticancer investigations of unsymmetrical 1,3-disubstituted ureas.
Molecular Structure and Computational Study
- Quantum Chemical and Spectroscopic Characterization : A molecular study involving quantum chemical calculations, spectroscopic, and X-ray diffraction analyses was conducted on a related molecule. This research aimed to understand the molecular geometry, vibrational frequencies, and chemical shift values, offering insights into the structural and electronic properties that could be relevant for designing urea derivatives with specific biochemical activities (Saraçoǧlu & Cukurovalı, 2013) Quantum chemical, spectroscopic and X-ray diffraction studies of 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol.
Pharmacological Implications
- Active Metabolite of PI3 Kinase Inhibitor : Another study described the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the complex synthetic pathways involved in producing biologically active urea derivatives with potential therapeutic applications (Chen et al., 2010) Stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179.
Reactivity and Interaction Studies
- Spectroscopic Characterization and Computational Study : The reactivity and interaction properties of newly synthesized imidazole derivatives were investigated through spectroscopic measurements and computational studies. These studies provide a foundation for understanding how structural modifications can influence the biological activity and interactions of urea derivatives (Hossain et al., 2018) Understanding reactivity of two newly synthetized imidazole derivatives by spectroscopic characterization and computational study.
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2,4,6-trimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-8-14(2)20(15(3)9-13)23-21(26)22-16-10-19(25)24(12-16)17-6-5-7-18(11-17)27-4/h5-9,11,16H,10,12H2,1-4H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEXYDYAKRXDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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